Tris(3,5-xylenyl)phosphate
CAS No.: 25653-16-1
Cat. No.: VC20831087
Molecular Formula: C24H27O4P
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25653-16-1 |
|---|---|
| Molecular Formula | C24H27O4P |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | tris(3,5-dimethylphenyl) phosphate |
| Standard InChI | InChI=1S/C24H27O4P/c1-16-7-17(2)11-22(10-16)26-29(25,27-23-12-18(3)8-19(4)13-23)28-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |
| Standard InChI Key | LLPMAOBOEQFPRE-UHFFFAOYSA-N |
| Impurities | Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
| SMILES | CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
| Boiling Point | 290 °C at 10 mm Hg |
| Colorform | Wax |
| Melting Point | 46 °C |
Introduction
Chemical Identity and Structure
Tris(3,5-xylenyl)phosphate, also known as tris(3,5-dimethylphenyl) phosphate, is an organophosphorus compound characterized by a central phosphate group esterified with three 3,5-dimethylphenyl (xylenyl) groups . This structural arrangement contributes to its effectiveness as a flame retardant and its other functional properties. The compound is identified by the CAS number 25653-16-1 and possesses a molecular formula of C24H27O4P with a molecular weight of 410.4 g/mol . Its IUPAC name is tris(3,5-dimethylphenyl) phosphate, and it is one of five isomers of tris(xylenyl)phosphate, distinguished by the specific positions of the methyl substituents on the aromatic rings .
The chemical structure of Tris(3,5-xylenyl)phosphate can be represented using various chemical notation systems, as shown in the table below:
| Chemical Identifier | Value |
|---|---|
| CAS Number | 25653-16-1 |
| Molecular Formula | C24H27O4P |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | tris(3,5-dimethylphenyl) phosphate |
| Standard InChI | InChI=1S/C24H27O4P/c1-16-7-17(2)11-22(10-16)26-29(25,27-23-12-18(3)8-19(4)13-23)28-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |
| Standard InChIKey | LLPMAOBOEQFPRE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
Physical and Chemical Properties
Tris(3,5-xylenyl)phosphate exhibits distinctive physical and chemical properties that make it suitable for various industrial applications. The compound is characterized by its high thermal stability, which is crucial for its effectiveness as a flame retardant. Different research studies have reported varying melting points for tris(3,5-dimethylphenyl) phosphate, with values of either 33°C or 46°C . This discrepancy may be attributed to differences in the purity of the samples or variations in the testing methods employed.
The compound has an extremely low vapor pressure, estimated at 2.1×10^-8 mm Hg at 25°C, indicating that it exists predominantly in the particulate phase in ambient atmospheric conditions . This property is important for understanding its environmental fate and transport mechanisms. Additionally, its estimated Henry's Law constant of 7.2×10^-8 atm-cu m/mole suggests that the compound has very low volatility from water surfaces .
In terms of chemical reactivity, Tris(3,5-xylenyl)phosphate can undergo various reactions including oxidation and substitution. It tends to be stable in acidic and neutral pH environments but may decompose under alkaline conditions, particularly in aqueous media . This pH-dependent stability has implications for its environmental persistence and degradation pathways.
Synthesis and Production Methods
The synthesis of Tris(3,5-xylenyl)phosphate typically involves the reaction of 3,5-xylenol with phosphoryl chloride under controlled conditions. This chemical reaction requires the presence of a base, commonly pyridine, which serves as a catalyst to facilitate the formation of the ester bonds. The synthesis process generally necessitates heating to specific temperatures to ensure optimal reaction rates and high yields of the desired product.
The reaction can be represented as follows:
3 (3,5-Xylenol) + POCl₃ → Tris(3,5-xylenyl)phosphate + 3 HCl
In industrial settings, the production of this compound is scaled up with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. Continuous monitoring of temperature and pressure is essential to maintain optimal reaction conditions throughout the manufacturing process. Industrial production methods also incorporate purification steps to remove impurities and ensure the final product meets quality specifications.
The commercial formulations of Tris(3,5-xylenyl)phosphate may contain impurities such as tri-o-cresyl phosphate and other o-cresyl components . These impurities can affect the properties and performance of the commercial products, and their presence must be carefully controlled during the manufacturing process.
Environmental Fate and Behavior
The environmental behavior of Tris(3,5-xylenyl)phosphate is characterized by its distribution, persistence, degradation, and bioaccumulation potential in various environmental compartments. Understanding these aspects is crucial for assessing its environmental impact and risk.
Distribution in Environmental Compartments
If released into the air, Tris(3,5-xylenyl)phosphate will exist solely in the particulate phase in the ambient atmosphere due to its extremely low vapor pressure . Particulate-phase Tris(3,5-xylenyl)phosphate will be removed from the atmosphere primarily through wet and dry deposition processes .
When released to soil, the compound is expected to be highly immobile based on its estimated soil adsorption coefficient (Koc) of 9.5×10^4 . This high Koc value indicates strong binding to soil particles, limiting its movement through soil profiles and reducing the potential for groundwater contamination.
In aquatic environments, Tris(3,5-xylenyl)phosphate is expected to adsorb strongly to suspended solids and sediment due to its hydrophobic nature and high Koc value . This partitioning behavior significantly influences its bioavailability and potential impacts on aquatic organisms.
Persistence and Degradation
Biodegradation of Tris(3,5-xylenyl)phosphate occurs relatively slowly in environmental conditions. Activated sludge tests have shown 13% to 65% biodegradation over periods of 14 and 25 weeks, respectively . This slow biodegradation rate suggests that the compound may persist in the environment for extended periods.
Comparison with Similar Compounds
Tris(3,5-xylenyl)phosphate is one of several organophosphate ester compounds used as flame retardants and plasticizers. Its properties can be compared with those of similar compounds to understand its relative advantages and limitations.
The search results indicate that Tris(3,5-xylenyl)phosphate stands out due to its high thermal stability and effectiveness at low concentrations. It is reported to be compatible with a wide range of polymers and fillers, making it a versatile choice for various applications.
In the broader class of trixylenyl phosphates, there are five isomers distinguished by the positions of the methyl substituents on the aromatic rings . These structural variations can influence the physical properties and performance characteristics of the compounds. For instance, the melting point of tris(2,3-dimethylphenyl) phosphate is reported as 61°C, which is higher than the 33°C or 46°C reported for tris(3,5-dimethylphenyl) phosphate .
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